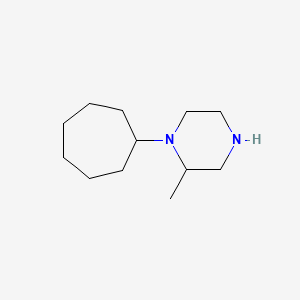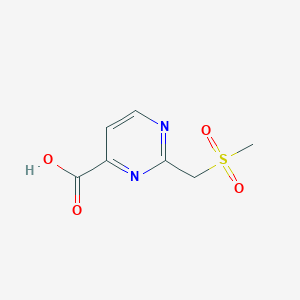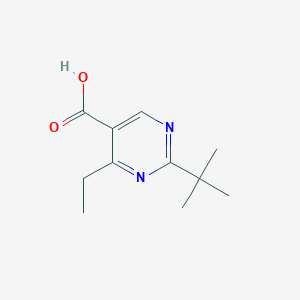![molecular formula C8H12N4 B13188303 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that features an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ethylamino group and a nitrile group attached to the imidazole ring makes it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions. For example, ethylamine can react with a suitable leaving group on the imidazole ring.
Addition of the Nitrile Group: The nitrile group can be introduced through the reaction of the imidazole derivative with cyanogen bromide or other nitrile sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine or other nucleophiles in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the nitrile group, potentially forming primary amines.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-carbonitrile: Lacks the ethylamino group, making it less versatile in terms of chemical reactivity.
5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile: Similar structure but with an amino group instead of an ethylamino group.
Uniqueness
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile is unique due to the presence of both the ethylamino and nitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
5-(ethylaminomethyl)-1-methylimidazole-2-carbonitrile |
InChI |
InChI=1S/C8H12N4/c1-3-10-5-7-6-11-8(4-9)12(7)2/h6,10H,3,5H2,1-2H3 |
InChI Key |
SHVXCQQZVVRMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN=C(N1C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)



![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)
![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13188318.png)



